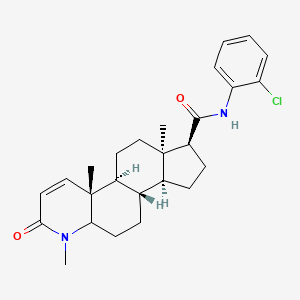
CI4AS-1; CL4AS1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:
Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
CI4AS-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups such as chlorophenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.
Wissenschaftliche Forschungsanwendungen
CI4AS-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.
Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.
Industry: Utilized in the development of new androgen receptor modulators and inhibitors.
Wirkmechanismus
CI4AS-1 exerts its effects by binding to androgen receptors, mimicking the action of 5α-dihydrotestosterone (DHT). This binding leads to the transactivation of specific promoters, such as the mouse mammary tumor virus (MMTV) promoter, and repression of others, like the MMP1 promoter . The compound also inhibits 5α-reductase types I and II, which are enzymes involved in the conversion of testosterone to DHT .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5α-Dihydrotestosterone (DHT): The natural ligand for androgen receptors.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal antiandrogen with similar applications.
Uniqueness
CI4AS-1 is unique due to its potent activity as a steroidal androgen receptor agonist and its dual role in both activating and repressing specific gene promoters. Its ability to inhibit 5α-reductase types I and II further distinguishes it from other androgen receptor modulators .
Eigenschaften
Molekularformel |
C26H33ClN2O2 |
|---|---|
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1 |
InChI-Schlüssel |
CTVXDPDUOKQBKZ-BLIBDJTASA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)
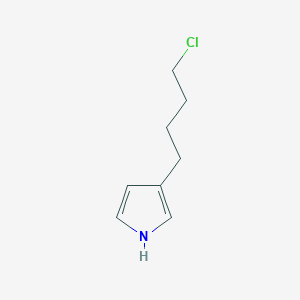
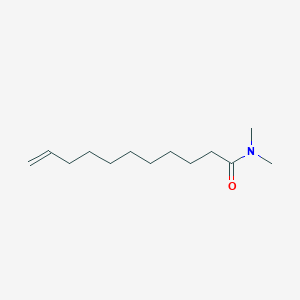
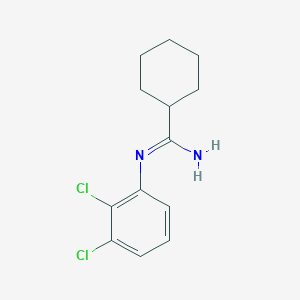
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
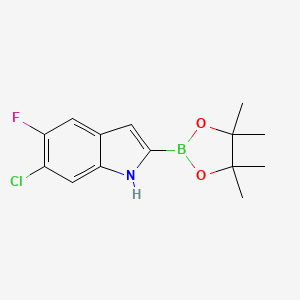
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
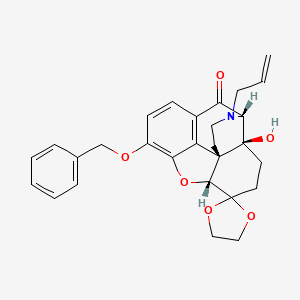
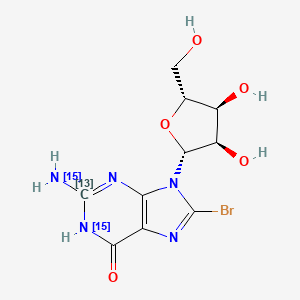
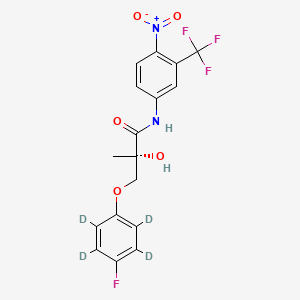
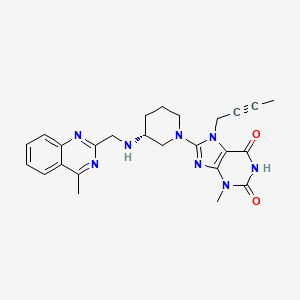
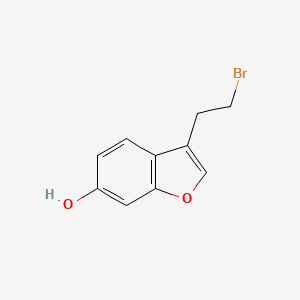
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
